2'-O-Methyl-1-methyladenosine 2'-O-Methyl-1-methyladenosine
Brand Name: Vulcanchem
CAS No.: 91101-00-7
VCID: VC21094996
InChI: InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1
SMILES: CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC
Molecular Formula: C12H19N5O4
Molecular Weight: 297.31 g/mol

2'-O-Methyl-1-methyladenosine

CAS No.: 91101-00-7

Cat. No.: VC21094996

Molecular Formula: C12H19N5O4

Molecular Weight: 297.31 g/mol

* For research use only. Not for human or veterinary use.

2'-O-Methyl-1-methyladenosine - 91101-00-7

Specification

CAS No. 91101-00-7
Molecular Formula C12H19N5O4
Molecular Weight 297.31 g/mol
IUPAC Name (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol
Standard InChI InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1
Standard InChI Key BFQBUUCXUMVPLW-WOUKDFQISA-N
Isomeric SMILES CN1CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
SMILES CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC
Canonical SMILES CN1CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)OC

Introduction

Chemical Structure and Properties

2'-O-Methyl-1-methyladenosine features a unique structure with methylation at both the 2'-hydroxyl position of the ribose sugar moiety and the N1 position of the adenine nucleobase. This dual modification pattern distinguishes it from other adenosine derivatives and confers specialized properties.

Structural Characteristics

The compound possesses specific chemical identifiers and properties as outlined in Table 1:

PropertyValue
CAS Number91101-00-7
Molecular FormulaC12H19N5O4
Molecular Weight297.31 g/mol
IUPAC Name(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol
Standard InChIInChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1
Standard InChIKeyBFQBUUCXUMVPLW-WOUKDFQISA-N

The molecule's structure represents a combination of two significant RNA modifications: the 2'-O-methylation (which occurs on the ribose sugar) and N1-methylation (which occurs on the adenine base). The presence of these two methyl groups creates a unique chemical entity that interacts with biological systems in specialized ways.

Biochemical Origin and Significance

The 2'-O-Methylation Component

The 2'-O-methylation component often occurs through snoRNP (small nucleolar ribonucleoprotein) complexes, where a methyl group is added to the 2' hydroxyl of the ribose moiety, producing a methoxy group . This modification is thermodynamically favorable, increasing structural stabilization by approximately 0.2 kcal/mol per modification .

The N1-Methylation Component

N1-methyladenosine (m1A) is introduced by methyltransferases such as TRMT6/TRMT61A and can be reversed by demethylases like ALKBH3 . This modification is dynamically regulated, particularly under stress conditions, and plays important roles in regulating mRNA structure and translation efficiency .

Distribution in RNA

  • 2'-O-methylated nucleotides are primarily found in post-translational ribosomal RNA (rRNA) and small nuclear RNA (snRNA) located in ribosomes and spliceosomes. Approximately 106 such modifications have been identified in humans .

  • N1-methyladenosine (m1A) is abundant in mRNA transcripts, particularly enriched in the 5' untranslated region (UTR) and near start codons .

The combined modification would likely occur at the intersection of these distributions, potentially in specific RNA populations where both modification systems are active.

Biological Functions and Mechanisms

The biological significance of 2'-O-Methyl-1-methyladenosine stems from the combined effects of its two methylation patterns, creating unique impacts on RNA biology.

Structural Influences

2'-O-methylation significantly alters RNA structural dynamics. Research shows that this modification preferentially stabilizes alternative secondary structures in which the modified nucleotides are paired, increasing both the abundance and lifetime of low-populated short-lived excited states by up to 10-fold . The modification biases the ribose sugar pucker equilibrium toward the C3'-endo conformation found in canonical duplexes .

When combined with N1-methylation, which also affects RNA secondary structure, 2'-O-Methyl-1-methyladenosine likely creates complex and specific alterations to RNA folding patterns and dynamic behavior.

Stability Enhancement

The 2'-O-methyl modification significantly enhances RNA stability by preventing hydrolysis, as the hydroxyl group is replaced by the methoxy group . This makes the RNA more resistant to nuclease degradation, a property that has been leveraged in therapeutic applications .

Adding N1-methylation further modifies the stability profile, creating a nucleoside with unique resistance properties that may serve specialized functions in cellular RNAs.

Translation Modulation

Both component modifications of 2'-O-Methyl-1-methyladenosine influence translation:

  • N1-methyladenosine promotes protein translation, especially when located near the start codon .

  • 2'-O-methylation affects RNA-protein interactions and can influence translation efficiency. Studies have shown a correlation between 2'-O-methylation sites and higher translational efficiency .

The combined modification may provide sophisticated regulation of protein synthesis through these complementary mechanisms.

RNA-Protein Interactions

2'-O-methylation can affect RNA-protein interactions by changing the binding surface and space . The N1-methylation further alters the hydrogen bonding pattern of the adenine base. Together, these modifications create a unique interaction surface that may specifically recruit or exclude certain RNA-binding proteins.

Research suggests that 2'-O-methylation can affect interactions with the RNA-induced silencing complex (RISC), potentially inhibiting its cleavage activity when present in specific positions . The addition of N1-methylation could further modulate these interactions in specialized contexts.

Comparative Analysis with Related Modifications

2'-O-Methyl-1-methyladenosine belongs to a family of modified nucleosides that share structural features. Understanding its properties in comparison to related modifications provides valuable context:

Comparison Table of Related Modified Nucleosides

Feature2'-O-Methyl-1-methyladenosine2'-O-methyladenosineN1-methyladenosine
Molecular FormulaC12H19N5O4C11H15N5O4C11H15N5O4
Molecular Weight297.31 g/mol281.27 g/mol281.27 g/mol
Ribose Modification2'-O-methyl2'-O-methylNone
Base ModificationN1-methylNoneN1-methyl
Primary RNA LocationsNot extensively documentedrRNA, snRNA, mRNA cap5' UTR, near start codon
Key FunctionsCombined effects on RNA stability and translation (inferred)Increases RNA stability, nuclease resistanceRegulates mRNA structure and translation
Stress ResponsePotentially involved (inferred)Limited documentationDynamically regulated under stress

This comparison highlights how 2'-O-Methyl-1-methyladenosine combines features from both parent modifications, potentially creating a specialized modification with unique biological roles.

The unique structural properties of 2'-O-Methyl-1-methyladenosine make it valuable for investigating RNA folding and structural dynamics. Studies have shown that 2'-O-methylation can be used as a tool for discovering and characterizing RNA excited state conformations , and the addition of N1-methylation provides further structural complexity for analysis.

Nuclease-Resistant Oligonucleotides

The 2'-O-methyl component confers nuclease resistance to oligonucleotides, making it valuable for antisense, siRNA, or aptamer-based therapeutic applications . This modification enhances the duplex stability of the oligonucleotide with its target RNA, increasing the effectiveness of therapeutic interventions .

RNA-Based Therapeutics

Modified nucleosides have shown promise in modulating gene expression and treating diseases. The dual modification pattern of 2'-O-Methyl-1-methyladenosine could provide specialized properties for targeted therapeutic applications, particularly in contexts where both structural stability and altered recognition properties are desired.

Current Research Challenges and Future Directions

Research on 2'-O-Methyl-1-methyladenosine faces several challenges and opportunities:

Detection and Quantification

Detecting dual modifications in RNA remains technically challenging. While methods like RiboMethSeq can quantify 2'-O-methylations , and specific approaches exist for detecting N1-methyladenosine, simultaneously identifying both modifications at the same position requires sophisticated analytical techniques.

Functional Characterization

Understanding the specific biological roles of 2'-O-Methyl-1-methyladenosine requires detailed functional studies. Future research should focus on:

  • Identifying the exact RNA species containing this dual modification

  • Elucidating the enzymes responsible for its formation and removal

  • Determining its impact on RNA function in different cellular contexts

  • Exploring its potential roles in disease processes

Therapeutic Development

The unique properties of 2'-O-Methyl-1-methyladenosine make it a candidate for therapeutic applications. Future research directions could include:

  • Developing optimized synthesis methods for incorporating this modification into therapeutic oligonucleotides

  • Investigating its potential in enhancing the stability and efficacy of RNA-based drugs

  • Exploring its role in modulating RNA-protein interactions for therapeutic purposes

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